9,9-Bis(6-bromohexyl)fluorene
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Overview
Description
9,9-Bis(6-bromohexyl)fluorene is a chemical compound with the molecular formula C25H32Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromohexyl groups attached to the 9th carbon of the fluorene core.
Scientific Research Applications
9,9-Bis(6-bromohexyl)fluorene has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells.
Chemical Sensors: Employed in the development of fluorescent sensors for detecting explosives and other analytes.
Biological Applications: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
The primary target of 9,9-Bis(6-bromohexyl)fluorene is nitroexplosive picric acid (PA) . The compound is used as a sensor for PA, displaying a fluorescence quenching response in both solution and solid states .
Mode of Action
This compound interacts with its target through the Inner Filter Effect (IFE) mechanism . This mechanism allows the compound to detect PA by exhibiting blue fluorescence . The compound is highly selective and sensitive towards PA, with high quenching constant values .
Biochemical Pathways
The compound’s ability to recognize and interact with pa suggests it may influence pathways related to nitroexplosive detection and response .
Pharmacokinetics
The compound’s molecular weight is 49233 , and its predicted density is 1.294±0.06 g/cm3 . Its predicted boiling point is 541.4±23.0 °C .
Result of Action
The primary result of this compound’s action is the detection of PA. The compound displays a fluorescence quenching response upon interaction with PA, allowing for its detection . The compound is highly selective and sensitive towards PA, with remarkably low limit of detection (LOD) values .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated environment to avoid inhalation of any gases or vapors produced . Additionally, the compound should be stored at room temperature, in a sealed and dry condition . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(6-bromohexyl)fluorene typically involves the bromination of fluorene derivatives. One common method involves the reaction of 2,7-dibromofluorene with 1,6-dibromohexane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out under argon atmosphere at elevated temperatures (around 60°C) for several hours. The product is then purified through extraction and column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(6-bromohexyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as toluene or dioxane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(6-azidohexyl)fluorene: Similar structure but with azido groups instead of bromo groups, used in cross-linkable polymers.
9,9-Dihexylfluorene: Lacks the bromohexyl groups, used in similar applications but with different reactivity and properties.
2,7-Dibromo-9,9-dioctylfluorene: Another fluorene derivative with different alkyl and bromo substitutions, used in polymer synthesis.
Uniqueness
9,9-Bis(6-bromohexyl)fluorene is unique due to its specific bromohexyl substitutions, which provide distinct reactivity and properties compared to other fluorene derivatives. This makes it particularly useful in applications requiring specific substitution patterns and reactivity, such as in the synthesis of advanced materials and chemical sensors .
Properties
IUPAC Name |
9,9-bis(6-bromohexyl)fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOFABZRPOCKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCCCBr)CCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 9,9-Bis(6-bromohexyl)fluorene?
A1: this compound serves as a crucial monomer for creating polymers with a fluorene backbone. The two bromine atoms at the end of the hexyl side chains offer versatile reaction sites for further functionalization, enabling the incorporation of various substituents and the fine-tuning of polymer properties. [, , , , , , , ]
Q2: How is this compound typically utilized in polymer synthesis?
A2: The compound commonly undergoes Suzuki coupling reactions, a palladium-catalyzed cross-coupling process, with other aromatic boronic acids or esters. This reaction forms the basis for synthesizing diverse polyfluorene derivatives, which are crucial in developing advanced materials like light-emitting diodes and biosensors. [, , , , , , , ]
Q3: Can you provide examples of how this compound is modified to achieve specific material properties?
A3: Several studies showcase the modification of this compound. For instance, researchers have introduced β-cyclodextrin moieties onto the bromohexyl side chains, enabling the formation of self-assembling fluorescent nanoparticles. [] Another example involves quaternization of the bromine atoms with trimethylamine to produce cationic conjugated polymers, facilitating interactions with DNA for biosensing applications. [, , ]
Q4: What are the typical spectroscopic characteristics used to characterize this compound and its derivatives?
A4: Commonly used techniques include:
- NMR Spectroscopy (¹H and ¹³C): This helps determine the structure, purity, and success of chemical modifications by analyzing the signals from hydrogen and carbon atoms. [, ]
- UV-Vis Spectroscopy: This measures the absorption and transmission of light through the material, providing insights into its electronic structure and potential applications in optoelectronics. [, , , ]
- Fluorescence Spectroscopy: This analyzes the emitted light after excitation, offering information about energy transfer processes and potential for applications like biosensing and imaging. [, , , ]
Q5: Are there computational studies on this compound and its derivatives?
A5: While the provided research focuses mainly on experimental aspects, computational chemistry techniques, such as Density Functional Theory (DFT), can be used to predict and understand the electronic properties, energy levels, and optical behavior of these polymers. This can guide the design of materials with specific functionalities.
Q6: What are the potential environmental concerns related to this compound and its derivatives?
A6: While the provided research doesn't directly address this, it is crucial to consider the potential environmental impact of any synthetic compound. Studies focusing on the biodegradability and ecotoxicological effects of these polymers are essential to ensure responsible development and disposal practices.
Q7: How does the structure of polyfluorene derivatives, synthesized using this compound, relate to their applications?
A7: The structure-property relationship is central to these polymers' function. For example:
- Chain rigidity: A more rigid backbone, achieved by incorporating specific co-monomers, can enhance fluorescence efficiency, making them suitable for light-emitting applications. [, ]
- Side chain functionality: Hydrophilic side chains, like those containing quaternary ammonium groups, increase water solubility, making the polymer suitable for biological applications like biosensing. [, , ]
- Interchain interactions: Controlling the interactions between polymer chains through modifications can influence their self-assembly behavior and resulting material properties. [, ]
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